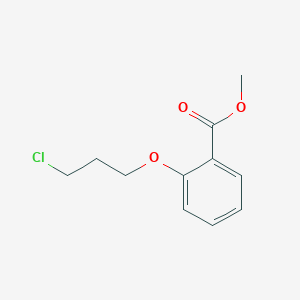

Methyl 2-(3-chloro-1-propoxy)benzoate

Description

Methyl 2-(3-chloro-1-propoxy)benzoate is a benzoate ester featuring a 3-chloropropoxy substituent at the 2-position of the benzene ring. This compound is structurally characterized by a methyl ester group, a chlorinated alkoxy chain, and a methoxy or analogous substituent, depending on synthetic modifications. Its synthesis typically involves nucleophilic substitution reactions, such as the coupling of methyl 2-hydroxybenzoate derivatives with halogenated alkanes (e.g., 1-bromo-3-chloropropane) under basic conditions, as seen in analogous syntheses .

Properties

Molecular Formula |

C11H13ClO3 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

methyl 2-(3-chloropropoxy)benzoate |

InChI |

InChI=1S/C11H13ClO3/c1-14-11(13)9-5-2-3-6-10(9)15-8-4-7-12/h2-3,5-6H,4,7-8H2,1H3 |

InChI Key |

JMGYYHBYFHIINY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs

2.1 Chloroalkoxy Benzoate Derivatives

- Methyl 4-(3-Chloropropoxy)-3-Methoxybenzoate (): Structure: Features a 3-chloropropoxy group at the 4-position and a methoxy group at the 3-position. Synthesis: Reacts methyl 4-hydroxy-3-methoxybenzoate with 1-bromo-3-chloropropane using K₂CO₃/DMF at 70°C . Key Difference: Substituent position (4 vs.

- (E)-Methyl 4-(3-Chloropropoxy)-2-(2-Cyanovinylamino)-5-Methoxybenzoate (): Structure: Includes a 2-cyanovinylamino group in addition to the 3-chloropropoxy chain. Synthesis: Derived from methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate via condensation with 3,3-diethoxypropionitrile . Key Difference: The cyano group introduces polarity, likely altering solubility and biological interaction compared to the target compound.

2.2 Quinoline-Piperazine Benzoate Derivatives ()

Compounds like Methyl 4-(4-(2-(4-Chlorophenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)Benzoate (C3) share a benzoate core but incorporate quinoline and piperazine moieties.

- Structure: The 4-chlorophenyl group on the quinoline contrasts with the target’s chloroalkoxy chain.

- Synthesis : Prepared via coupling reactions in ethyl acetate, yielding crystalline solids characterized by NMR and HRMS .

2.3 Alkyl Benzoates ()

Simpler esters like Methyl Benzoate and Ethyl Benzoate lack halogenated alkoxy chains.

- Physical Properties : Lower molecular weights and higher volatility compared to the target compound.

- Applications : Widely used in cosmetics and fragrances due to low toxicity .

- Key Difference : The absence of a chloroalkoxy group reduces lipophilicity and likely limits bioactivity in pesticidal or medicinal contexts.

2.4 Sulfonylurea Benzoate Pesticides ()

Examples include Methyl 2-(((((4,6-Dimethoxy-2-Pyrimidinyl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate (bensulfuron-methyl).

- Structure : Features sulfonylurea and pyrimidine groups, unlike the target’s chloroalkoxy chain.

- Application : Acts as a herbicide by inhibiting acetolactate synthase .

- Key Difference : The sulfonylurea moiety confers specific enzymatic targeting, a mechanism absent in the target compound.

Comparative Data Table

Key Research Findings

Substituent Position Matters : The 2-position chloroalkoxy group in the target compound may confer distinct steric and electronic effects compared to 4-position analogs, influencing reactivity and crystallization .

Synthetic Flexibility: The target’s structure allows modular modifications, akin to ’s quinoline derivatives, enabling tailored applications in agrochemicals or pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.